4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(2-Methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its fused heterocyclic structure. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of the compound “4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This interaction results in the regulation of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The downstream effects of this pathway include the control of cell growth, proliferation, and apoptosis . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can regulate these downstream effects .
Pharmacokinetics
Imidazole, a component of the compound, is known to be highly soluble in water and other polar solvents , which may influence the compound’s absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . This regulation can lead to the control of tumor growth, proliferation, and apoptosis .
Action Environment
It’s worth noting that the synthesis of imidazole, a component of the compound, can be run under solvent-free conditions , suggesting that the compound may have good thermal and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the phenyl group and the pyrazolo[3,4-d]pyrimidine moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of 2-methylimidazole with phenylhydrazine in the presence of a suitable catalyst.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of the intermediate with a suitable cyclizing agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired scale of production. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as ammonia or halides, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility makes it a valuable component in the synthesis of advanced materials.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and are used in various pharmaceutical applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar fused ring structures and are known for their biological activities.
Phenyl derivatives: Compounds containing phenyl groups are common in organic chemistry and have diverse applications.
Uniqueness: 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique combination of the imidazole and pyrazolo[3,4-d]pyrimidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-16-7-8-20(11)14-13-9-19-21(15(13)18-10-17-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHHWIGVPVINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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